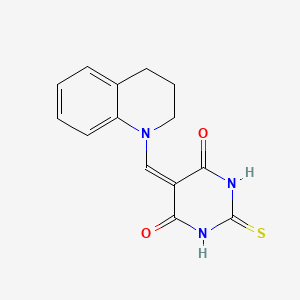![molecular formula C16H14N2O3S2 B2874675 N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-60-3](/img/structure/B2874675.png)
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
作用機序
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets play a crucial role in Alzheimer’s disease (AD), where AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, and Aβ 1-42 is a peptide that forms plaques in the brains of AD patients .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, by binding to AChE, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of this neurotransmitter . Similarly, by binding to Aβ 1-42, it prevents the aggregation of this peptide, thereby reducing plaque formation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This can potentially improve cognitive function in AD patients . The inhibition of Aβ 1-42 aggregation can prevent plaque formation, one of the pathological hallmarks of AD .
Pharmacokinetics
Similar compounds have been shown to exhibit low toxicity and are capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells . This suggests that these compounds may have good bioavailability and are likely to be well-tolerated.
Result of Action
The molecular and cellular effects of the compound’s action include an increase in acetylcholine levels, enhancement of cholinergic neurotransmission, and a reduction in Aβ 1-42 aggregation . These effects can potentially lead to improved cognitive function and a reduction in plaque formation in AD patients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
化学反応の分析
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Corresponding substituted benzamides
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: Studied for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
類似化合物との比較
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds
Uniqueness
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide stands out due to its unique combination of a benzothiazole core and a methylsulfonylbenzamide moiety. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research .
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-14-7-6-12(9-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPYAQGZCLZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
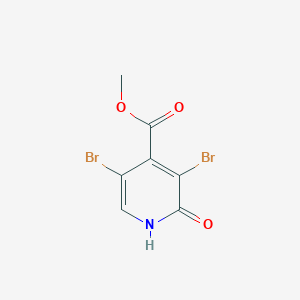
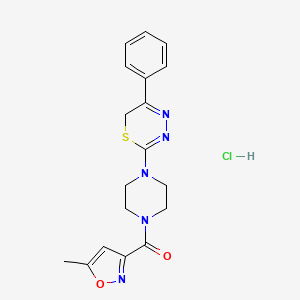
![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)
![N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2874600.png)
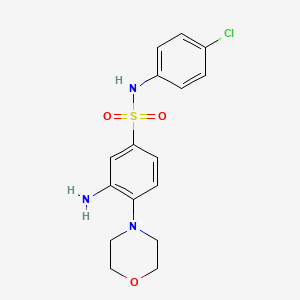
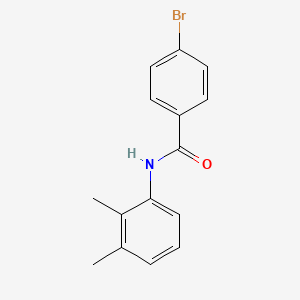
![N-(2,3-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874603.png)
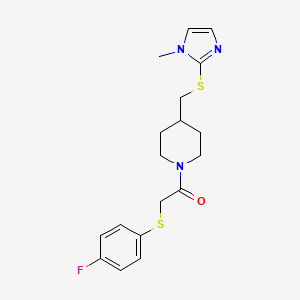
![1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2874605.png)
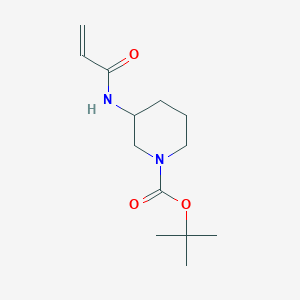
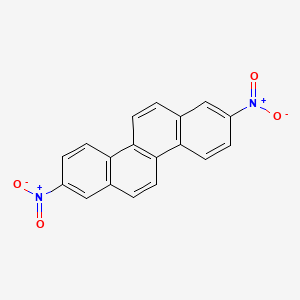
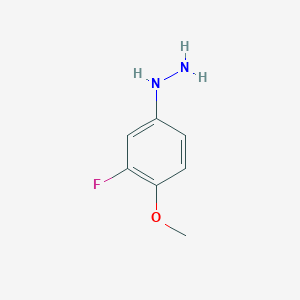
![Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2874613.png)
